Cas no 830346-80-0 (3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid)

3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
- 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxobutanoic acid (ACI)
- 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid
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- インチ: 1S/C13H17NO6/c1-14(13(20)10(16)6-12(18)19)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,18,19)/t10?,11-/m0/s1
- InChIKey: IWWBJYCPXCCBTF-DTIOYNMSSA-N
- ほほえんだ: [C@H](C1C=CC=C(O)C=1)(O)CN(C)C(=O)C(O)CC(=O)O
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H942800-10mg |
3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |
830346-80-0 | 10mg |
$ 1390.00 | 2022-06-04 | ||
TRC | H942800-1mg |
3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |
830346-80-0 | 1mg |
$ 180.00 | 2022-06-04 |
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
4.1 Solvents: Dimethylformamide ; 12 h, 104 °C
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
ごうせいかいろ 3
1.2 Reagents: Cesium carbonate ; 3 h, rt; 30 min, 45 °C
2.1 Solvents: Dimethylformamide ; 12 h, 104 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
ごうせいかいろ 4
2.1 Solvents: Dimethylformamide ; 12 h, 104 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
ごうせいかいろ 5
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 3 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
5.1 Solvents: Dimethylformamide ; 12 h, 104 °C
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
ごうせいかいろ 6
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
ごうせいかいろ 7
2.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
3.1 Solvents: Dimethylformamide ; 12 h, 104 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
ごうせいかいろ 8
1.2 -
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid Raw materials
- Di-tert-butyl dicarbonate
- 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid
- Phenylephrine hydrochloride
- Carbamic acid, N-[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]-N-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- Carbamic acid, N-methyl-N-[(2R)-2-(phenylmethoxy)-2-[3-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester
- 3-Hydroxy-4-(2R)-2-hydroxy-2-3-(phenylmethoxy)phenylethylmethylamino-4-oxobutanoic Acid Phenylmethyl Ester
- 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic Acid Phenylmethyl Ester
- (aR)-a-(Methylamino)methyl-3-(phenylmethoxy)-benzenemethanol
- N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid Preparation Products
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acidに関する追加情報
Exploring the Unique Properties and Applications of 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid (CAS No. 830346-80-0)
3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid (CAS No. 830346-80-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, with its complex structure featuring multiple hydroxyl and carbonyl functional groups, exhibits unique properties that make it valuable for various scientific and industrial applications. Researchers are particularly interested in its potential role as a chiral building block for pharmaceutical synthesis and its possible biological activity in metabolic pathways.
The molecular structure of 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid contains several key functional groups that contribute to its reactivity and potential applications. The presence of both hydroxyl groups and a carboxylic acid moiety makes this compound particularly interesting for studies involving hydrogen bonding interactions and chelation properties. Current research trends in green chemistry have highlighted the importance of such multifunctional compounds in developing more sustainable synthetic pathways.
In the pharmaceutical sector, compounds like 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid are being investigated for their potential as intermediates in drug synthesis. The compound's stereochemistry (noted by the (2R) designation) is particularly valuable for creating enantiomerically pure pharmaceuticals, addressing one of the key challenges in modern drug development. This aligns with current industry focus on precision medicine and targeted therapies.
The biochemical applications of 830346-80-0 extend to potential use in enzyme inhibition studies and as a probe for metabolic pathways. Its structural similarity to certain natural metabolites makes it a candidate for investigating cellular signaling processes. Recent advances in proteomics and metabolomics have created new opportunities for utilizing such specialized compounds in systems biology research.
From a synthetic chemistry perspective, 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid presents interesting challenges and opportunities. The multiple functional groups allow for various selective modification strategies, making it a versatile building block. Current trends in click chemistry and bioconjugation techniques have increased demand for such multifunctional intermediates in materials science and biotechnological applications.
The commercial availability of CAS 830346-80-0 has grown in recent years to meet rising research demand. Suppliers now offer this compound with various purity grades suitable for different applications, from analytical standards to bulk quantities for synthetic purposes. The market for such specialized compounds has expanded significantly with the growth of contract research organizations and custom synthesis services.
Quality control and characterization of 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid typically involve advanced analytical techniques. Modern laboratories employ HPLC-MS, NMR spectroscopy, and chiral analysis methods to verify the compound's identity and purity. These analytical capabilities have improved significantly with recent advancements in instrumental analysis technology.
Storage and handling of 830346-80-0 require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper storage in controlled environments helps maintain stability. The compound's potential hygroscopic nature due to its multiple hydroxyl groups necessitates attention to moisture control during storage and use.
Future research directions for 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid may explore its potential in biocatalysis and enzyme-mediated synthesis. The growing field of biocatalytic manufacturing seeks structurally complex molecules like this for developing more sustainable chemical processes. Additionally, its possible interactions with biological targets could lead to novel therapeutic applications.
The scientific literature contains increasing references to CAS 830346-80-0 and related compounds, reflecting growing research interest. Recent publications have explored its use in asymmetric synthesis and as a potential molecular scaffold for drug discovery. This aligns with broader trends in pharmaceutical research focusing on complex molecular architectures with enhanced biological specificity.
For researchers considering working with 3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid, it's important to consult current literature for the latest synthetic protocols and applications. The compound's unique structure offers numerous possibilities for structural modification and derivatization, making it a valuable tool for innovative chemical research across multiple disciplines.
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